molecular formula C19H19FN4 B6003565 N-(3-fluorobenzyl)-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine

N-(3-fluorobenzyl)-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine

Cat. No. B6003565
M. Wt: 322.4 g/mol
InChI Key: DMUOKMPZYLWWEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluorobenzyl)-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a small molecule inhibitor that has shown promising results in various studies related to cancer, inflammation, and other diseases.

Mechanism of Action

The mechanism of action of N-(3-fluorobenzyl)-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine involves the inhibition of specific enzymes and pathways involved in cell proliferation and inflammation. This compound targets the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. It also targets the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(3-fluorobenzyl)-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using N-(3-fluorobenzyl)-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine in lab experiments include its high potency and specificity. It is also relatively easy to synthesize and has good solubility in water. However, its limitations include its potential toxicity and the need for further studies to determine its long-term effects.

Future Directions

There are several future directions for the research on N-(3-fluorobenzyl)-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine. These include:
1. Further studies to determine the long-term effects and potential toxicity of this compound.
2. Development of more efficient and cost-effective synthesis methods.
3. Investigation of the potential applications of this compound in other diseases such as Alzheimer's and Parkinson's.
4. Development of new derivatives with improved potency and specificity.
5. Investigation of the potential use of this compound in combination with other drugs for synergistic effects.
Conclusion:
In conclusion, N-(3-fluorobenzyl)-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is a chemical compound that has shown promising results in various studies related to cancer, inflammation, and other diseases. Its mechanism of action involves the inhibition of specific enzymes and pathways involved in cell proliferation and inflammation. While it has several advantages for lab experiments, further studies are needed to determine its long-term effects and potential toxicity. There are also several future directions for the research on this compound, including the development of more efficient synthesis methods and investigation of its potential use in other diseases.

Synthesis Methods

The synthesis of N-(3-fluorobenzyl)-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction is carried out under specific conditions of temperature, pressure, and solvent to obtain the desired product.

Scientific Research Applications

N-(3-fluorobenzyl)-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies related to cancer, inflammation, and other diseases. It has been found to inhibit the growth of cancer cells by targeting specific enzymes and pathways involved in cell proliferation. It has also shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-[(3-fluorophenyl)methyl]-1-pyridin-2-yl-4,5,6,7-tetrahydroindazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4/c20-15-6-3-5-14(11-15)12-22-17-7-4-8-18-16(17)13-23-24(18)19-9-1-2-10-21-19/h1-3,5-6,9-11,13,17,22H,4,7-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMUOKMPZYLWWEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)N(N=C2)C3=CC=CC=N3)NCC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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